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molecular formula C6H8IN3 B179990 2-(N,N-Dimethylamino)-6-iodopyrazine CAS No. 125060-66-4

2-(N,N-Dimethylamino)-6-iodopyrazine

Cat. No. B179990
M. Wt: 249.05 g/mol
InChI Key: QACQSWJTVMYKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260293

Procedure details

A solution of 2,6-diiodopyrazine (6 g, 18.1 mmol) in methanol (50 ml) and dimethylamine (40% aqueous solution, 200 ml) was heated at reflux for 1 h. The methanol was removed under vacuum, the aqueous saturated with potassium carbonate and extracted with dichloromethane (3×100 ml). The combined extracts were dried (Na2SO4), evaporated and the residue purified by chromatography through silica-gel eluting with dichloromethane. The product (4 g) was obtained as a low melting solid, m.p. 46°-48° C., m/e 249 (M+); δ (360 MHz, CDCl3) 3.10 (6H, s, 2×Me); 7.87 (1H, s, pyrazine-H); 8.01 (1H, s, pyrazine-H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([I:8])[N:3]=1.[CH3:9][NH:10][CH3:11]>CO>[I:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([N:10]([CH3:11])[CH3:9])[N:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
IC1=NC(=CN=C1)I
Name
Quantity
200 mL
Type
reactant
Smiles
CNC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the aqueous saturated with potassium carbonate and extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography through silica-gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
IC1=NC(=CN=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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